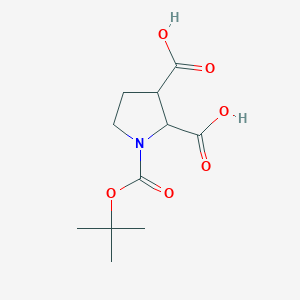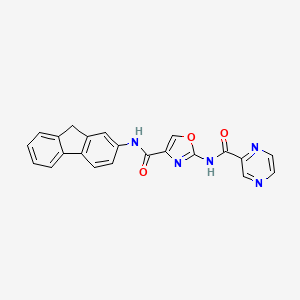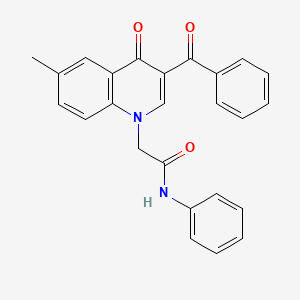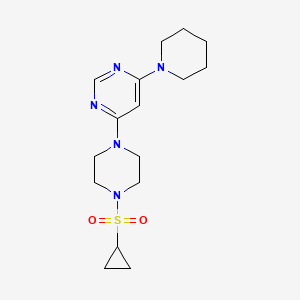![molecular formula C32H29N5O5S B2723860 N-(3,4-dimethoxyphenethyl)-6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide CAS No. 443670-80-2](/img/structure/B2723860.png)
N-(3,4-dimethoxyphenethyl)-6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with several functional groups. It contains a benzo[4,5]imidazo[1,2-c]quinazoline moiety, which is a type of heterocyclic compound . It also has a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes a carboxamide group, which is a common functional group in bioactive molecules .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its various functional groups. For instance, the carboxamide group could participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on its functional groups. For example, the presence of a carboxamide group could allow for hydrogen bonding, affecting its solubility and boiling point .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Properties
Heterocyclic compounds, including quinazolines and their derivatives, are a focus of extensive research due to their potential in pharmaceuticals and materials science. The synthesis and properties of these compounds, such as thiazoloquinolines and benzimidazoquinazolines, are explored to understand their chemical behavior and applications. For instance, studies on the synthesis of polynuclear heterocycles and their derivatives emphasize the diversity of these compounds and their potential applications in creating new materials and bioactive molecules (Alkhader et al., 1979), (Ivachtchenko et al., 2002).
Biological Activity and Medical Applications
Quinazoline derivatives exhibit a wide range of biological activities, making them candidates for drug development, especially as antimicrobial, antitumor, and enzyme inhibitory agents. Research on furan-amidines and their analogues as inhibitors of NQO2 highlights the potential of these compounds in cancer chemotherapy and malaria treatment (Alnabulsi et al., 2018). Additionally, the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines point towards their use in cancer therapy, showcasing the potent cytotoxic properties of these compounds (Deady et al., 2003).
Antimicrobial and Antioxidant Properties
The antimicrobial and antioxidant properties of heterocyclic compounds are also of significant interest. Studies on the synthesis, characterization, and evaluation of tetrazol-thiophene-carboxamides, for example, illustrate the antimicrobial potential of these compounds, which could be utilized in developing new antimicrobial agents (Talupur et al., 2021).
Catalysis and Chemical Transformations
Research into catalysis and chemical transformations involving quinazoline derivatives opens up possibilities for their application in organic synthesis and industrial processes. For example, the cesium carboxylate-promoted iridium catalyzed C-H amidation/cyclization provides a pathway for synthesizing functionalized quinazoline-2,4(1H,3H)-diones, important intermediates in pharmaceutical chemistry (Zhang et al., 2016).
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29N5O5S/c1-40-27-12-9-20(16-28(27)41-2)13-14-33-31(39)21-10-11-23-25(17-21)36-32(37-26-8-4-3-7-24(26)35-30(23)37)43-19-29(38)34-18-22-6-5-15-42-22/h3-12,15-17H,13-14,18-19H2,1-2H3,(H,33,39)(H,34,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBDHAMYWIQRRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=N3)SCC(=O)NCC6=CC=CO6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2723778.png)


![(E)-4-(Dimethylamino)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2723781.png)
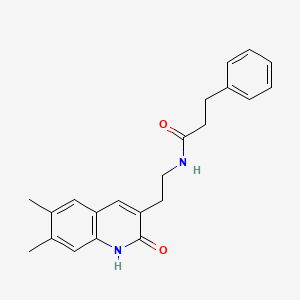
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide;hydrochloride](/img/structure/B2723784.png)
![N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2723785.png)

